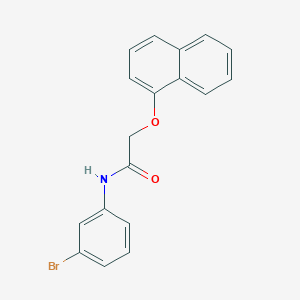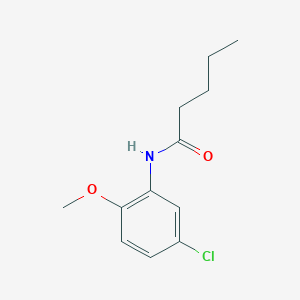
N-(5-chloro-2-methoxyphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)pentanamide, also known as CHP or Chloro-DMPEA, is a chemical compound that belongs to the amphetamine family. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)pentanamide involves the release of monoamines such as dopamine, norepinephrine, and serotonin from presynaptic neurons. N-(5-chloro-2-methoxyphenyl)pentanamide acts as a substrate for the monoamine transporters and is taken up into the presynaptic neuron. Once inside the neuron, N-(5-chloro-2-methoxyphenyl)pentanamide induces the release of monoamines into the synaptic cleft. The increased levels of monoamines in the synaptic cleft result in enhanced neurotransmission and activation of postsynaptic receptors.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)pentanamide has been shown to have a range of biochemical and physiological effects. It increases locomotor activity, induces hyperthermia, and causes stereotypic behaviors in rodents. It also enhances cognitive performance and improves mood in humans. N-(5-chloro-2-methoxyphenyl)pentanamide has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-chloro-2-methoxyphenyl)pentanamide in lab experiments include its high potency, selectivity for monoamine release, and ability to induce behavioral and cognitive effects. However, there are also limitations to using N-(5-chloro-2-methoxyphenyl)pentanamide, including its potential for abuse and toxicity. It is important to use appropriate safety precautions and to adhere to ethical guidelines when working with N-(5-chloro-2-methoxyphenyl)pentanamide.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)pentanamide. One area of interest is the development of analogs with improved selectivity and safety profiles. Another area of research is the investigation of the long-term effects of N-(5-chloro-2-methoxyphenyl)pentanamide on the brain and behavior. Additionally, the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)pentanamide in the treatment of neuropsychiatric disorders warrant further investigation.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)pentanamide is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects. It is a potent monoamine releaser that increases the levels of dopamine, norepinephrine, and serotonin in the brain. While there are advantages to using N-(5-chloro-2-methoxyphenyl)pentanamide in lab experiments, there are also limitations to consider. Further research is needed to fully understand the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)pentanamide and to develop analogs with improved safety profiles.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)pentanamide involves the reaction between 5-Chloro-2-methoxybenzaldehyde and 1-Pentanamine in the presence of a reducing agent and a catalyst. The reaction yields N-(5-chloro-2-methoxyphenyl)pentanamide as a white crystalline powder with a melting point of 147-149°C.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)pentanamide has been used in scientific research to study its mechanism of action and physiological effects. It is a potent monoamine releaser that increases the levels of dopamine, norepinephrine, and serotonin in the brain. It has been used to study the effects of monoamine release on behavior, cognition, and mood.
Eigenschaften
Molekularformel |
C12H16ClNO2 |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C12H16ClNO2/c1-3-4-5-12(15)14-10-8-9(13)6-7-11(10)16-2/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
WXBYVBBAPASBOR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



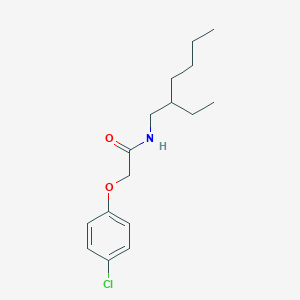

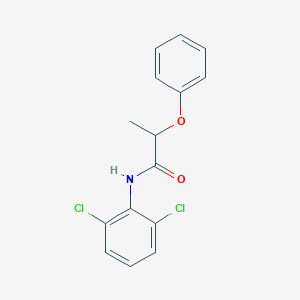


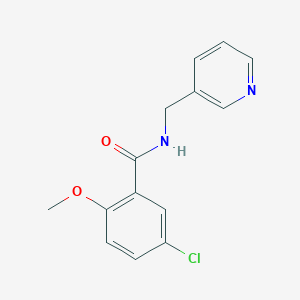
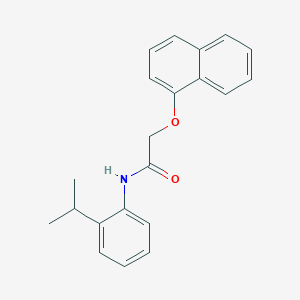
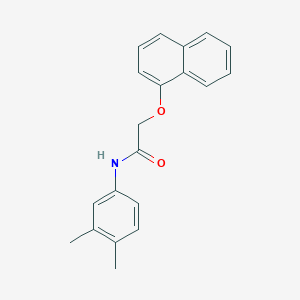


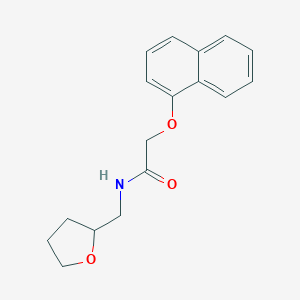

![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
